molecular formula C21H21N5O3S B2793847 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034363-68-1

3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2793847
M. Wt: 423.49
InChI Key: XBLIVCAAYDSWAT-UHFFFAOYSA-N
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Description

3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzo[d]isoxazol-3-yl)acetic acid, which is then converted to the second intermediate, 1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidine-4-carboxylic acid. The third intermediate, 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one, is then synthesized from the second intermediate.

Starting Materials
2-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide, acetic anhydride, benzene, piperidine, thiophene, sodium azide, sodium borohydride, acetic acid, sulfuric acid, sodium nitrite, copper sulfate, sodium chloride, sodium carbonate, potassium iodide, hydrogen peroxide, sodium bicarbonate, 1,2,4-triazole, ethyl acetoacetate

Reaction
2-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride and sodium hydroxide to form 2-nitrobenzaldoxime., 2-nitrobenzaldoxime is then reduced with sodium borohydride to form 2-aminobenzaldehyde., 2-aminobenzaldehyde is then reacted with acetic anhydride and sulfuric acid to form 2-acetamidobenzaldehyde., 2-acetamidobenzaldehyde is then reacted with piperidine and sodium azide to form 1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidine-4-carboxylic acid., 1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidine-4-carboxylic acid is then reacted with sodium nitrite, copper sulfate, sodium chloride, and acetic acid to form 2-(benzo[d]isoxazol-3-yl)acetic acid., 2-(benzo[d]isoxazol-3-yl)acetic acid is then reacted with thiophene and potassium iodide to form 2-(benzo[d]isoxazol-3-yl)thiophene., 2-(benzo[d]isoxazol-3-yl)thiophene is then reacted with sodium bicarbonate and hydrogen peroxide to form 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one., Finally, 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is purified and isolated.

properties

IUPAC Name

3-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c27-19(13-16-15-4-1-2-5-17(15)29-24-16)25-9-7-14(8-10-25)12-18-22-23-21(28)26(18)20-6-3-11-30-20/h1-6,11,14H,7-10,12-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLIVCAAYDSWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

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